N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide is a compound that features a bipyridine moiety linked to a dichlorobenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound’s unique structure allows it to participate in a range of chemical reactions and interactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide typically involves the coupling of a bipyridine derivative with a dichlorobenzamide precursor. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated dichlorobenzamide in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a halogenated dichlorobenzamide with a palladium catalyst.
Ullmann Coupling: This method involves the reaction of a halogenated bipyridine with a dichlorobenzamide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the dichlorobenzamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dichlorobenzamide derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The dichlorobenzamide group may interact with specific proteins, altering their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science.
3,3’-Bipyridine: Less common but used in specific chemical reactions.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide is unique due to the specific positioning of the bipyridine and dichlorobenzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dichloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-15-5-4-13(8-16(15)20)18(24)23-10-12-3-6-17(22-9-12)14-2-1-7-21-11-14/h1-9,11H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSZYQGIKZYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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